molecular formula C7H7BrN2O B14039725 3-bromo-N'-hydroxybenzenecarboximidamide

3-bromo-N'-hydroxybenzenecarboximidamide

Cat. No.: B14039725
M. Wt: 215.05 g/mol
InChI Key: NQFJSTMFTXNUKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Properties

Molecular Formula

C7H7BrN2O

Molecular Weight

215.05 g/mol

IUPAC Name

3-bromo-N'-hydroxybenzenecarboximidamide

InChI

InChI=1S/C7H7BrN2O/c8-6-3-1-2-5(4-6)7(9)10-11/h1-4,11H,(H2,9,10)

InChI Key

NQFJSTMFTXNUKP-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Br)/C(=N\O)/N

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=NO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N’-hydroxybenzenecarboximidamide typically involves the bromination of benzenecarboximidamide followed by hydroxylation. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired product is obtained .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-bromo-N’-hydroxybenzenecarboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substituting agents: Such as halides or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different hydroxylated or carboxylated derivatives, while substitution reactions can produce a variety of substituted benzenecarboximidamides .

Scientific Research Applications

3-bromo-N’-hydroxybenzenecarboximidamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-bromo-N’-hydroxybenzenecarboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-bromo-N’-hydroxybenzenecarboximidamide include:

  • 3-bromo-N’-hydroxybenzamide
  • 3-bromo-N’-hydroxybenzenecarboxamide
  • 3-bromo-N’-hydroxybenzenecarboxylate

Uniqueness

What sets 3-bromo-N’-hydroxybenzenecarboximidamide apart from these similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Biological Activity

3-Bromo-N'-hydroxybenzenecarboximidamide is a chemical compound characterized by its unique structure, which includes a bromine atom, a hydroxyl group, and a carboximidamide functional group. Its molecular formula is C8H8BrN3O, and it has a molecular weight of approximately 215.05 g/mol. This compound is gaining attention in biological research due to its significant enzyme inhibition properties and potential therapeutic applications.

Enzyme Inhibition

Research indicates that 3-bromo-N'-hydroxybenzenecarboximidamide exhibits notable biological activity primarily as an enzyme inhibitor . The compound's mechanism of action involves binding to specific enzymes, thereby inhibiting their activity. This inhibition can occur through direct binding at the active site or by inducing conformational changes in the enzyme structure.

The presence of the hydroxyl and amide functionalities enhances its potential as a lead compound in drug development targeting various disease pathways, particularly those involving enzyme dysregulation.

Case Studies

  • Proteomics Research : In proteomics studies, 3-bromo-N'-hydroxybenzenecarboximidamide has been utilized to investigate enzyme interactions and mechanisms. Its ability to selectively inhibit certain enzymes makes it a valuable tool in understanding biochemical pathways.
  • Therapeutic Applications : Preliminary studies suggest that this compound may have therapeutic potential in treating conditions related to enzyme dysfunction, such as certain cancers and autoimmune diseases. Its selectivity for specific enzymes can lead to fewer side effects compared to broader-spectrum inhibitors .

Comparative Analysis with Similar Compounds

The biological activity of 3-bromo-N'-hydroxybenzenecarboximidamide can be compared with other related compounds:

Compound NameCAS NumberKey Features
4-Bromo-N'-hydroxybenzenecarboximidamide914250-82-1Similar structure but with para-bromination.
2-Bromo-N-hydroxybenzenecarboximidamide132475-60-6Bromine at ortho position; used in enzyme studies.
3-Bromo-N-hydroxybenzamidineNot availableLacks carboxylic functionality; simpler structure.

3-Bromo-N'-hydroxybenzenecarboximidamide is unique due to its specific arrangement of functional groups, which enhances its biological activity compared to similar compounds. The bromine atom increases reactivity in substitution reactions and influences binding affinity in biochemical applications.

The mechanism of action for 3-bromo-N'-hydroxybenzenecarboximidamide involves:

  • Binding Affinity : The bromine atom and hydroxyl group contribute significantly to the compound's ability to bind effectively to target enzymes.
  • Conformational Changes : Upon binding, the compound may induce changes in the enzyme's conformation, leading to decreased activity.

This dual mechanism highlights the compound's potential as a selective inhibitor in therapeutic contexts.

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of 3-bromo-N'-hydroxybenzenecarboximidamide:

  • In vitro Studies : In laboratory settings, this compound has demonstrated significant inhibition of various enzymes involved in metabolic pathways, suggesting its utility in metabolic disease research.
  • Potential for Drug Development : Given its unique properties, there is ongoing research into its application as a lead compound for developing new therapeutics targeting specific diseases linked to enzyme dysfunction .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.